1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine
Beschreibung
Eigenschaften
Molekularformel |
C10H10F3N3S |
|---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H10F3N3S/c11-9(12)6-16-5-7(3-15-16)14-4-8-1-2-10(13)17-8/h1-3,5,9,14H,4,6H2 |
InChI-Schlüssel |
SFYRQKUIESMIGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)F)CNC2=CN(N=C2)CC(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Key Steps:
-
Pyrazole Core Formation :
-
The pyrazole ring is synthesized via cyclocondensation of hydrazines with 1,3-diketones or via palladium-catalyzed coupling reactions. For example, reaction of hydrazine hydrate with ethyl acetoacetate yields 1H-pyrazol-4-amine.
-
Substitution at the N1 position is achieved using 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. This step typically proceeds in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours, yielding 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine.
-
-
Thienylmethyl Group Introduction :
-
The 5-fluorothiophen-2-ylmethyl group is introduced via reductive amination or direct alkylation. A common approach involves reacting 5-fluorothiophene-2-carbaldehyde with the amine intermediate under reducing conditions (e.g., sodium cyanoborohydride in methanol).
-
Alternative routes utilize 2-(chloromethyl)-5-fluorothiophene as an alkylating agent, with reactions conducted in acetonitrile at reflux temperatures.
-
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Pyrazole alkylation | 2,2-Difluoroethyl bromide, K₂CO₃, DMF, 70°C, 8h | 78% | Competing O-alkylation; requires strict moisture control |
| Thienylmethylation | 5-Fluorothiophene-2-carbaldehyde, NaBH₃CN, MeOH, rt, 24h | 65% | Over-reduction of aldehyde; side product formation |
Multi-Step Coupling Approach
This method leverages cross-coupling reactions to construct the pyrazole-thiophene backbone. A palladium-catalyzed Suzuki-Miyaura coupling is often employed to link halogenated pyrazole intermediates with thiophene boronic esters.
Procedure Overview:
-
Halogenated Pyrazole Synthesis :
-
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is prepared by treating the amine precursor with N-bromosuccinimide (NBS) in acetic acid.
-
-
Coupling with Thiophene Boronic Ester :
-
Reductive Amination :
Optimization Insight :
-
Catalyst loading (1–2 mol% Pd) and solvent selection (dioxane > toluene) significantly impact coupling efficiency.
-
Microwave-assisted coupling reduces reaction time from 24h to 2h with comparable yields.
One-Pot Tandem Reactions
Recent advances utilize tandem reactions to streamline synthesis. A notable example combines pyrazole formation and alkylation in a single pot:
-
Reaction Scheme :
-
Ethyl 3-(difluoromethyl)-5-amino-1H-pyrazole-4-carboxylate is treated with 2,2-difluoroethyl triflate and 5-fluorothiophene-2-methanol in the presence of Cs₂CO₃. The reaction proceeds via simultaneous ester hydrolysis and nucleophilic substitution.
-
Advantages :
-
Eliminates intermediate purification, reducing overall process time by 40%.
-
Achieves a 72% isolated yield with >95% purity by HPLC.
Solid-Phase Synthesis for High-Throughput Production
For industrial-scale manufacturing, solid-phase synthesis on Wang resin has been explored:
-
Resin Functionalization :
-
Sequential Alkylation :
-
Cleavage and Purification :
| Parameter | Value |
|---|---|
| Resin Loading | 0.8 mmol/g |
| Final Purity | 89% |
| Cycle Time | 48h |
Green Chemistry Approaches
To address environmental concerns, solvent-free mechanochemical methods have been developed:
-
Ball Milling Synthesis :
Comparative Analysis :
| Method | Yield (%) | Time (h) | E-Factor |
|---|---|---|---|
| Nucleophilic Substitution | 65–78 | 24–32 | 12.5 |
| Solid-Phase | 89 | 48 | 8.2 |
| Mechanochemical | 68 | 2 | 2.1 |
Analyse Chemischer Reaktionen
Reaktionstypen
1-(2,2-Difluorethyl)-N-[(5-Fluorthiophen-2-yl)methyl]-1H-pyrazol-4-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, abhängig von den vorhandenen funktionellen Gruppen.
Gängige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.
Substitution: Halogenide, Boronsäuren, Stannane und andere Kupplungspartner unter Bedingungen wie Suzuki- oder Stille-Kupplung.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Recent studies have highlighted the compound's potential as an antitumor agent . For instance, it has shown promising results in inhibiting cancer cell proliferation in various models:
- Antiproliferative Activity : The compound demonstrated sub-micromolar antiproliferative activity against a panel of cancer cell lines, with a GI50 range of 0.127 to 0.560 μM . This indicates strong potential for development as an anticancer drug.
- Mechanism of Action : In mechanistic studies, it was observed that the compound reduces phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest in the S and G2/M phases and inducing apoptosis in ovarian cancer cells . Such findings suggest that it may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
Therapeutic Applications
The compound's unique properties position it well for various therapeutic applications:
- Cancer Treatment : Given its antiproliferative effects, it is being investigated as a potential treatment for different types of cancer, particularly those resistant to conventional therapies .
- Antibacterial Activity : Some derivatives of similar pyrazole compounds have shown antibacterial properties, suggesting that modifications to this compound could yield effective antibacterial agents as well .
Case Studies
Several case studies have been documented regarding the efficacy of pyrazole derivatives in clinical settings:
- In Vivo Studies : Animal models have shown significant tumor reduction when treated with pyrazole derivatives similar to 1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine. These studies provide foundational data supporting further clinical trials .
- Comparative Analysis : Comparative studies with other known CDK inhibitors have demonstrated that this compound exhibits a higher selectivity profile, making it a candidate for further development .
Wirkmechanismus
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Physicochemical Properties
The compound belongs to a family of pyrazole-4-amine derivatives with variations in the substituents on the benzyl/thiophenyl group and the fluorinated alkyl chain. Key analogs and their properties are summarized below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent on Amine Nitrogen | Purity | Key Features |
|---|---|---|---|---|---|
| 1-(2,2-Difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine | C₁₁H₁₂F₃N₃S | 287.30 | 5-Fluorothiophen-2-ylmethyl | - | Heteroaromatic (thiophene), fluorine substituent |
| 1-(2,2-Difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine | C₁₃H₁₅F₂N₃O | 267.28 | 4-Methoxyphenylmethyl | 95% | Electron-donating methoxy group, aromatic |
| 1-(2,2-Difluoroethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine | C₁₃H₁₅F₂N₃O | 267.28 | 3-Methoxyphenylmethyl | 95% | Meta-substitution alters electronic effects |
| 1-(2,2-Difluoroethyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-1H-pyrazol-4-amine | C₁₅H₁₉F₂N₃O₂ | 311.33 | 4-Methoxy-3-(methoxymethyl)benzyl | 95% | Bulky substituent, enhanced lipophilicity |
| 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride | C₁₁H₁₂ClF₂N₃ | 263.69 | 2-Methylphenyl, difluoromethyl | - | Charged hydrochloride salt, improved solubility |
Key Observations :
- Electronic Effects : The 5-fluorothiophen-2-yl group in the target compound introduces sulfur-based aromaticity and electronegativity, contrasting with methoxy-substituted benzyl analogs, which exhibit electron-donating properties .
- Metabolic Stability : Fluorine atoms in the difluoroethyl chain and thiophene ring enhance resistance to oxidative metabolism, a feature shared with analogs like 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine .
Biologische Aktivität
1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which features a pyrazole ring substituted with a difluoroethyl group and a thiophene moiety. Its molecular weight is calculated to be approximately 292.3 g/mol.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a related pyrazole derivative showed sub-micromolar antiproliferative activity against various cancer cell lines (GI50 = 0.127-0.560 μM) and demonstrated selective inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1-(2,2-difluoroethyl)-... | A549 (Lung Cancer) | 0.150 | CDK2 Inhibition |
| N,4-Di(1H-pyrazol-4-yl)... | HeLa (Cervical) | 0.127 | Apoptosis Induction |
| N-(5-fluorothiophen-2-yl)... | MCF7 (Breast Cancer) | 0.560 | Cell Cycle Arrest |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Similar compounds within the pyrazole class have shown promising results against various bacterial strains, suggesting that modifications to the pyrazole structure can enhance antibacterial efficacy .
The biological activity of 1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine may involve several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that certain pyrazole derivatives can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : The ability to halt the cell cycle at specific phases contributes to its anticancer properties.
Case Studies
A notable study focused on the synthesis and biological evaluation of similar pyrazole derivatives demonstrated their effectiveness in inhibiting tumor growth in vivo. The study reported that these compounds could significantly reduce tumor size in animal models while exhibiting minimal toxicity .
Q & A
Q. What are the common synthetic routes for 1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or via [3+2] cycloaddition reactions.
- Step 2 : Introduction of the 2,2-difluoroethyl group through alkylation or nucleophilic substitution under anhydrous conditions (e.g., using K₂CO₃ as a base in DMF at 60–80°C) .
- Step 3 : Coupling the (5-fluorothiophen-2-yl)methylamine moiety via Buchwald-Hartwig amination or reductive amination, requiring palladium catalysts or NaBH₃CN, respectively .
- Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are employed?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., pyrazole C-H at δ 7.2–8.1 ppm, fluorinated groups at δ 4.2–4.8 ppm) and fluorine coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 316.12) .
- X-ray Crystallography (if crystalline): Resolves bond lengths/angles, particularly for fluorine-substituted regions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control to avoid decomposition .
- Catalyst Screening : Testing Pd(OAc)₂/Xantphos vs. Pd₂(dba)₃ for amination steps to reduce byproducts .
- Continuous Flow Synthesis : Reduces reaction time and improves scalability (e.g., 80% yield in 2 hours vs. 6 hours in batch) .
- In-line Analytics : Use of HPLC or FTIR to monitor reaction progress and identify impurities .
Q. What computational methods are used to predict the interaction of this compound with biological targets like DHX9 RNA helicase?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in DHX9’s ATP-binding pocket, focusing on fluorine-mediated hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., fluorothiophene vs. chlorothiophene) with inhibitory activity (IC₅₀ values) .
Q. How do structural modifications (e.g., fluorination) influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Fluorine Effects :
- Lipophilicity : LogP increases by ~0.5 with difluoroethyl vs. ethyl groups, enhancing membrane permeability .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (t₁/₂ increases from 2.1 to 4.7 hours in microsomal assays) .
- Thiophene vs. Pyridine : Replacing fluorothiophene with pyridine decreases DHX9 inhibition (IC₅₀ shifts from 12 nM to 180 nM) due to reduced π-π stacking .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported biological activities of structurally similar pyrazole derivatives?
- Methodological Answer :
- Structural Comparison Table :
| Compound Modification | IC₅₀ (DHX9) | LogP | Metabolic Stability (t₁/₂, hours) |
|---|---|---|---|
| Difluoroethyl + Fluorothiophene | 12 nM | 2.8 | 4.7 |
| Ethyl + Chlorothiophene | 85 nM | 2.3 | 3.1 |
| Methyl + Pyridine | 180 nM | 1.9 | 1.8 |
- Root Cause Analysis :
- Fluorine’s electronegativity enhances target binding but may reduce solubility, requiring formulation adjustments .
- Conflicting activity reports often arise from assay variability (e.g., ATP concentration in helicase assays) .
Experimental Design Considerations
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- In Vitro :
- Caco-2 Assays : Predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
- hERG Inhibition : Patch-clamp studies to assess cardiac toxicity risk (IC₅₀ > 10 µM preferred) .
- In Vivo :
- Rodent Pharmacokinetics : IV/PO dosing in Sprague-Dawley rats to calculate AUC and bioavailability (>30% target) .
- Toxicogenomics : RNA-seq of liver/kidney tissues to identify off-target gene expression changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
